3,4,5-trimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole 3,4,5-trimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 27258-03-3
VCID: VC3375117
InChI: InChI=1S/C9H12N2/c1-5-6-11-9(4)7(2)8(3)10-11/h1H,6H2,2-4H3
SMILES: CC1=C(N(N=C1C)CC#C)C
Molecular Formula: C9H12N2
Molecular Weight: 148.2 g/mol

3,4,5-trimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole

CAS No.: 27258-03-3

Cat. No.: VC3375117

Molecular Formula: C9H12N2

Molecular Weight: 148.2 g/mol

* For research use only. Not for human or veterinary use.

3,4,5-trimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole - 27258-03-3

Specification

CAS No. 27258-03-3
Molecular Formula C9H12N2
Molecular Weight 148.2 g/mol
IUPAC Name 3,4,5-trimethyl-1-prop-2-ynylpyrazole
Standard InChI InChI=1S/C9H12N2/c1-5-6-11-9(4)7(2)8(3)10-11/h1H,6H2,2-4H3
Standard InChI Key WJNCFXQQBCOBRY-UHFFFAOYSA-N
SMILES CC1=C(N(N=C1C)CC#C)C
Canonical SMILES CC1=C(N(N=C1C)CC#C)C

Introduction

3,4,5-trimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic rings containing two nitrogen atoms. This specific compound is characterized by its trimethyl substitution at positions 3, 4, and 5 of the pyrazole ring and a prop-2-yn-1-yl (propargyl) group attached at position 1.

Synthesis Methods

The synthesis of pyrazole derivatives often involves condensation reactions between hydrazines and appropriate carbonyl compounds. For 3,4,5-trimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole, a potential synthesis route might involve the reaction of a suitably substituted hydrazine with a propargylated carbonyl compound, followed by cyclization and aromatization steps.

  • Condensation Reactions: Hydrazine derivatives react with carbonyl compounds to form pyrazoles.

  • Cyclization Reactions: Open-chain precursors can be cyclized under appropriate conditions to form the pyrazole ring.

Potential Applications

Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the propargyl group in 3,4,5-trimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole could potentially enhance its reactivity or facilitate further functionalization, making it a candidate for applications in medicinal chemistry or materials science.

Potential ApplicationDescription
Medicinal ChemistryBiological activity screening for potential therapeutic uses
Materials ScienceUse in polymer synthesis or as a building block for complex molecules

Research Findings and Challenges

Research on specific pyrazole derivatives like 3,4,5-trimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole is limited. General challenges in studying such compounds include:

  • Synthetic Complexity: Developing efficient synthesis routes can be challenging due to the need for specific functional group transformations.

  • Biological Activity: Assessing biological activity requires extensive screening and testing, which may not have been conducted for this compound.

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